molecular formula C8H11N B2571831 Bicyclo[4.1.0]heptane-2-carbonitrile CAS No. 1781586-03-5

Bicyclo[4.1.0]heptane-2-carbonitrile

Cat. No.: B2571831
CAS No.: 1781586-03-5
M. Wt: 121.183
InChI Key: KHZRHCLYWZAFMT-UHFFFAOYSA-N
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Description

Bicyclo[410]heptane-2-carbonitrile is an organic compound characterized by a bicyclic structure with a nitrile group attached to the second carbon atom This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-2-carbonitrile can be synthesized through the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile. This process involves irradiation in hexane with unfiltered light from a medium-pressure mercury arc lamp, resulting in the conversion to bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.03,7]heptane-7-carbonitrile in a 20:1 ratio .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques, including photochemical reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-2-carbonitrile involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This strain release serves as a thermodynamic driving force for various transformations, including nucleophilic addition and coordination to metal species . The double bond within the skeleton also provides kinetic opportunities for initiating these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptane-2-carbonitrile is unique due to its specific ring strain and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo photorearrangement and cycloaddition reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRHCLYWZAFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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